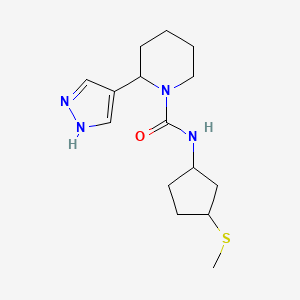
N-(6-methoxypyridin-3-yl)-N-methyl-4-(1-methyl-1,2,4-triazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxypyridin-3-yl)-N-methyl-4-(1-methyl-1,2,4-triazol-3-yl)benzamide is a chemical compound used in scientific research as a tool to study the function of certain proteins in the body. This compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-N-methyl-4-(1-methyl-1,2,4-triazol-3-yl)benzamide involves the inhibition of PARP-1 activity. PARP-1 is an enzyme that plays a key role in DNA repair processes. When PARP-1 is inhibited, cancer cells become more sensitive to chemotherapy and radiation therapy, leading to increased cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of PARP-1 activity, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(6-methoxypyridin-3-yl)-N-methyl-4-(1-methyl-1,2,4-triazol-3-yl)benzamide in lab experiments is its specificity for PARP-1 inhibition. This allows researchers to study the specific effects of PARP-1 inhibition on cancer cells. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving N-(6-methoxypyridin-3-yl)-N-methyl-4-(1-methyl-1,2,4-triazol-3-yl)benzamide. One area of research could involve the development of more potent and selective PARP-1 inhibitors. Another area of research could involve the use of this compound in combination with other cancer treatments to improve their effectiveness. Additionally, there is potential for the development of new therapeutic applications for this compound beyond cancer treatment.
Synthesis Methods
The synthesis of N-(6-methoxypyridin-3-yl)-N-methyl-4-(1-methyl-1,2,4-triazol-3-yl)benzamide is a complex process that involves several steps. One of the key steps in the synthesis is the reaction between 6-methoxypyridin-3-amine and 4-bromo-1-methyl-1,2,4-triazole, which produces the intermediate compound 6-methoxypyridin-3-yl)-4-(1-methyl-1,2,4-triazol-3-yl)aniline. This intermediate is then reacted with N-methyl-4-(trifluoromethyl)benzamide to produce the final product.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)-N-methyl-4-(1-methyl-1,2,4-triazol-3-yl)benzamide is used as a research tool to study the function of certain proteins in the body. Specifically, it has been shown to inhibit the activity of a protein called PARP-1, which is involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-N-methyl-4-(1-methyl-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-21-11-19-16(20-21)12-4-6-13(7-5-12)17(23)22(2)14-8-9-15(24-3)18-10-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQAGXDWQYKAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=C(C=C2)C(=O)N(C)C3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643549.png)

![4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride](/img/structure/B7643564.png)

![4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7643581.png)
![3-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643604.png)
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide](/img/structure/B7643614.png)



![1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole](/img/structure/B7643644.png)
![N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide](/img/structure/B7643648.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-1-piperidin-1-ylethanone](/img/structure/B7643656.png)
![N-cyclopropyl-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N-methylacetamide](/img/structure/B7643663.png)